![molecular formula C22H23ClFN3O4S B2782196 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215528-31-6](/img/structure/B2782196.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClFN3O4S and its molecular weight is 479.95. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents. These compounds include a variety of structural moieties, potentially similar to the queried compound, and have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Studies
Another study focused on fluoroquinolone-based 4-thiazolidinones demonstrated the synthesis and antimicrobial evaluation of compounds potentially related to the chemical structure , highlighting the importance of such derivatives in combating bacterial and fungal infections (Patel & Patel, 2010).
Anti-anoxic Activity
Compounds with a thiazole ring, similar to the queried chemical, have been prepared and tested for anti-anoxic activity in mice, indicating potential therapeutic applications in protecting the brain against oxygen deprivation (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which might share structural features with the queried compound, has been conducted to explore their cytotoxic activity against various cancer cell lines, demonstrating the potential for cancer therapy applications (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Synthesis of Fluoro Substituted Sulphonamide Benzothiazole
A study synthesized novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one, indicating a potential structural resemblance to the queried compound, and screened them for antimicrobial activity, showcasing the breadth of applications of such fluorinated compounds in developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S.ClH/c23-16-2-3-17-20(14-16)31-22(24-17)26(6-5-25-7-9-28-10-8-25)21(27)15-1-4-18-19(13-15)30-12-11-29-18;/h1-4,13-14H,5-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSTZXTZBSCBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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